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Compound of Interest

Compound Name: Deoxyandrographolide

Cat. No.: B149799

An In-depth Technical Guide to the Core Differences Between Deoxyandrographolide and
Andrographolide

Executive Summary

Andrographolide and 14-deoxyandrographolide are the two principal diterpenoid lactones
isolated from the medicinal plant Andrographis paniculata. While structurally similar, the
absence of a hydroxyl group at the C-14 position in deoxyandrographolide results in
significant differences in their physicochemical properties, biological activities, and
pharmacokinetic profiles. Andrographolide generally exhibits more potent anti-inflammatory and
anticancer effects, whereas deoxyandrographolide often shows a better safety profile and, in
some cases, superior antiviral and immunomodulatory activity.[1][2][3][4] This guide provides a
detailed comparison of their chemical characteristics, biological efficacy, and underlying
mechanisms of action, supported by quantitative data, experimental protocols, and pathway
visualizations for researchers and drug development professionals.

Chemical and Physicochemical Properties

The fundamental difference between the two molecules lies in their chemical structure.
Andrographolide possesses three hydroxyl groups at positions C-3, C-19, and C-14.[5] In
contrast, 14-deoxyandrographolide lacks the hydroxyl group at the C-14 position.[5][6] This
single molecular variation influences their polarity and solubility, which in turn affects their
bioavailability and biological interactions.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b149799?utm_src=pdf-interest
https://www.benchchem.com/product/b149799?utm_src=pdf-body
https://www.benchchem.com/product/b149799?utm_src=pdf-body
https://www.benchchem.com/product/b149799?utm_src=pdf-body
https://www.benchchem.com/product/b149799?utm_src=pdf-body
https://www.mdpi.com/2076-2615/12/15/1995
https://pubmed.ncbi.nlm.nih.gov/15138014/
https://www.mdpi.com/1420-3049/26/1/5
https://pmc.ncbi.nlm.nih.gov/articles/PMC2881933/
https://www.researchgate.net/figure/Chemical-structure-of-deoxyandrographolide-and-andrographolide_fig1_355044297
https://www.benchchem.com/product/b149799?utm_src=pdf-body
https://www.researchgate.net/figure/Chemical-structure-of-deoxyandrographolide-and-andrographolide_fig1_355044297
https://pmc.ncbi.nlm.nih.gov/articles/PMC12610367/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Andrographolide (AGL) 14-Deoxyandrographolide (DAG)

C20H300s C20H3004
Contains hydroxyl (-OH) group at C-14 Lacks hydroxyl (-OH) group at C-14

Click to download full resolution via product page

Table 1: Comparative Physicochemical Properties

14-
Property Andrographolide Deoxyandrographo Reference(s)
lide
Molecular Formula C20H3005 C20H3004 [7]
Molecular Weight 350.4 g/mol 334.4 g/mol [8]
Slightly soluble in Less polar than
N water; soluble in andrographolide due
Solubility [51[7]
methanol, ethanol, to the absence of one
acetone. hydroxyl group.
White crystalline ] )
Appearance Crystalline solid [9]

powder

Comparative Biological Activities

Both compounds exhibit a wide spectrum of pharmacological effects, including anti-
inflammatory, antiviral, anticancer, and immunomodulatory activities.[5] However, their potency

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b149799?utm_src=pdf-body-img
https://www.researchgate.net/figure/Molecular-structure-of-a-andrographolide-b-deoxyandrographolide_fig1_235718876
https://pubchem.ncbi.nlm.nih.gov/compound/Andrographolide
https://www.researchgate.net/figure/Chemical-structure-of-deoxyandrographolide-and-andrographolide_fig1_355044297
https://www.researchgate.net/figure/Molecular-structure-of-a-andrographolide-b-deoxyandrographolide_fig1_235718876
https://www.scilit.com/publications/6714eb7236af647c428d2126f5e623e5
https://www.researchgate.net/figure/Chemical-structure-of-deoxyandrographolide-and-andrographolide_fig1_355044297
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

often differs significantly.

Anti-inflammatory Activity

Andrographolide is generally considered to have more potent anti-inflammatory activity than its
deoxy-analogue.[3] Its primary mechanism involves the inhibition of the Nuclear Factor-kappa
B (NF-kB) signaling pathway, a critical regulator of inflammatory responses.[3][10]
Andrographolide can form a covalent adduct with the p50 subunit of NF-kB, preventing its
binding to DNA and subsequent transcription of pro-inflammatory genes like TNF-a, IL-6, and
iINOS.[3]

/ Nodes LPS [label="LPS / TNF-a", fillcolor="#FBBCO05", fontcolor="#202124"]; Receptor
[label="TLR4 / TNFR", fillcolor="#FBBCO05", fontcolor="#202124"]; IKK [label="IKK Complex",
fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="p50-p65-IkBa\n(Inactive)",
fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_active [label="p50-p65\n(Active NF-kB)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled,
fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory
Mediators\n(TNF-q, IL-6, INOS, PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Andrographolide [label="Andrographolide"”, shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"];

// Edges LPS -> Receptor; Receptor -> IKK [label="Activates"]; IKK -> IkB
[label="Phosphorylates IkBa for degradation"]; IkB -> NFkB_active [label="Releases"];
NFkB_active -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [style=invis]; // for
positioning NFKB_active -> Transcription [label="Binds to DNA"]; Transcription -> Cytokines
[label="Induces"];

/I Inhibition Andrographolide -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335",
dir=T, arrowhead=tee, style=dashed]; Andrographolide -> NFkB_active [label="Blocks DNA
Binding", color="#EA4335", fontcolor="#EA4335", dir=T, arrowhead=tee, style=dashed]; }
caption: Andrographolide's inhibition of the pro-inflammatory NF-kB pathway.

Table 2: Comparative Anti-inflammatory Activity (ICso Values)
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Inflammatory Andrographoli Deoxyandrogr .
Assay Details Reference(s)

Mediator de apholide
Data not
specified, but )
o LPS-induced
o ] activity Is
Nitric Oxide (NO) 7.4 uM RAW?264.7 [3][11]
generally lower
macrophages
than
andrographolide.
Data not
specified, but ]
S LPS-induced
activity Is
TNF-a 23.3 uM RAW?264.7 [3][11]
generally lower
macrophages
than
andrographolide.
LPS-induced
Data not
PGE: 8.8 uM -~ RAW?264.7 [11]
specified.
macrophages

Antiviral Activity

In contrast to its anti-inflammatory profile, 14-deoxyandrographolide has demonstrated more
potent activity against certain viruses. For instance, in a study against Foot-and-Mouth Disease
Virus (FMDV), deoxyandrographolide showed a lower ECso and a higher selectivity index (SI)
compared to andrographolide, indicating greater potency and safety.[1] Both compounds were
found to inhibit the viral 3C protease (3Cpro), an enzyme essential for the virus's life cycle.[1]

Table 3: Comparative Antiviral Activity
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Selectivit

] Compoun . Referenc
Virus ECso (MM)  ICso (UM) y Index Cell Line
d e(s)
(S1)
Andrograp 67.43
FMDV _ 52.18 2.23 BHK-21 [1]
holide (3Cpro)
14-
Deoxyandr 25.58
FMDV _ 36.47 9.22 BHK-21 [1]
ographolid (3Cpro)
e
Androgra 8.28 pg/mL
HSV-1 _ aap ) L_lg - [12]
holide (virucidal)
14-
Deoxyandr
HSV-1 _ - - - [12]
ographolid
e
14-
Deoxyandr  Exhibits
HIV . o - - [12]
ographolid activity

e

Anticancer and Immunomodulatory Activity

Andrographolide has been more extensively studied for its anticancer properties and generally

shows greater cytotoxic activity against a broad range of cancer cell lines compared to

deoxyandrographolide.[2][4] However, both molecules, along with 14-deoxy-11,12-

didehydroandrographolide, have been shown to possess immunostimulatory properties, such

as augmenting the proliferation of human peripheral blood lymphocytes (HPBLs) and inducing
Interleukin-2 (IL-2).[2]

Table 4: Comparative Anticancer and Immunomodulatory Effects
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14-
o Andrographoli .
Activity d Deoxyandrogr  Details Reference(s)
e
apholide
Potent activity on )
_ Dichloromethane
diverse cancer )
] ) Less potentthan  fraction of A.
Anticancer cell lines (e.g., ) ) [2][4]
andrographolide.  paniculata
HT-29 colon
extract
cancer).

Immunostimulato

ry

Enhances HPBL
proliferation and

IL-2 induction.

Enhances HPBL
proliferation and
IL-2 induction.

Tested on human
peripheral blood [2]

lymphocytes

Pharmacokinetic Profiles

Pharmacokinetic studies reveal differences in the absorption, distribution, metabolism, and

excretion of the two compounds. Data from clinical studies in healthy volunteers show that after

oral administration of A. paniculata extract, both compounds are absorbed, but their plasma

concentrations and time to reach maximum concentration can vary.[13][14] These differences

are critical for determining appropriate dosing regimens and predicting therapeutic efficacy.

Table 5: Comparative Pharmacokinetic Parameters in Humans (Single Oral Dose)
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Andrographoli 14- . .
Parameter de Deoxyandrogr  Dosing Details Reference(s)
apholide
High-dose A.
paniculata
extract (106.68
Tmax (h) ~1.5 ~1.5 [13]
mg
andrographolide
equivalent)
Lower-dose A.
paniculata
Cmax (ng/mL) ~72.1+28.7 ~42+34 extract (60 mg [13]
andrographolide
equivalent)
Undergoes
biotransformation
Also undergoes Phase Il

] into conjugated ] ) )
Metabolism ] biotransformation  metabolic [13][14]
glucuronide and
pathways
sulfate

metabolites.

Note: Pharmacokinetic parameters can vary significantly based on the formulation, dose, and
individual patient metabolism.

Key Experimental Methodologies
In Vitro Antiviral Activity Assay (FMDV)

This protocol is based on the methodology used to determine the ECso of andrographolides
against the Foot-and-Mouth Disease Virus.[1]

e 1. Cell Culture: Baby Hamster Kidney (BHK-21) cells are seeded in 96-well plates and grown
until 80-90% confluency is reached.

e 2. Compound Preparation: Andrographolide and 14-deoxyandrographolide are dissolved in
a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to
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the desired final concentrations in the cell culture medium.

3. Infection and Treatment: The cell monolayers are washed, and then the virus (FMDV
serotype A) is added. Simultaneously, the cells are treated with the various concentrations of
the test compounds.

4. Incubation: The plates are incubated for a period that allows for viral replication (e.g., 24
hours).

5. Quantification of Viral Load: After incubation, total RNA is extracted from the cells. The
amount of FMDV RNA is quantified using Reverse Transcription quantitative Polymerase
Chain Reaction (RT-gPCR).

6. Data Analysis: The percentage of viral inhibition is calculated relative to untreated, virus-
infected control cells. The 50% effective concentration (ECso) is determined by plotting the
percentage of inhibition against the compound concentrations and fitting the data to a dose-
response curve.
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Nitric Oxide (NO) Inhibition Assay

This protocol is a standard method for assessing anti-inflammatory activity by measuring the
inhibition of NO production in macrophages.[10][11]
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1. Cell Culture: RAW264.7 murine macrophage cells are seeded in 96-well plates and
allowed to adhere.

e 2. Treatment and Stimulation: Cells are pre-treated with various concentrations of
andrographolide or deoxyandrographolide for a short period (e.g., 1-2 hours).
Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) and interferon-
gamma (IFN-y).

» 3. Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.

e 4. NO Measurement: The concentration of nitrite (a stable product of NO) in the culture
supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to
form a purple azo compound, and its absorbance is measured spectrophotometrically
(typically at 540 nm).

o 5. Data Analysis: A standard curve using sodium nitrite is generated to calculate the nitrite
concentrations. The percentage of NO inhibition is determined relative to stimulated but
untreated cells. The 50% inhibitory concentration (ICso) is calculated from the dose-response

curve.

Conclusion

The core difference between deoxyandrographolide and andrographolide—the C-14 hydroxyl
group—has profound implications for their therapeutic potential. Andrographolide stands out for
its superior anti-inflammatory and anticancer activities, primarily through potent inhibition of the
NF-kB pathway.[3][4] Conversely, 14-deoxyandrographolide demonstrates a more favorable
profile in certain antiviral applications, with a higher selectivity index suggesting a better
therapeutic window.[1] Their shared immunomodulatory effects further highlight their potential
in treating a range of diseases.[2] For drug development professionals, understanding these
distinct structure-activity relationships is crucial for selecting the appropriate lead compound
and for designing novel derivatives with enhanced efficacy and safety profiles.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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